![molecular formula C17H18ClFN2O3 B2605591 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418717-49-2](/img/structure/B2605591.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains an aminomethyl group, which is a functional group consisting of an amino group substituted on a methyl group . It also contains a benzodioxine group, which is a type of ether that is often found in pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The InChI code provided suggests that the compound has a complex structure with multiple functional groups . The presence of fluorine and amine groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, aminomethyl groups can participate in reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Based on the information available, the compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the current data.Scientific Research Applications
Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of various chemical compounds, including those with fluorophenyl groups, have been widely studied. For instance, the synthesis and characterization of acylthioureas with significant antipathogenic activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus highlight the importance of incorporating fluorine atoms into the molecular structure for enhancing biological activity (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
Compounds incorporating fluorophenyl groups have demonstrated significant antipathogenic activity. Their interaction with bacterial cells, especially in their free and adherent state, suggests potential for further development into novel antimicrobial agents with antibiofilm properties. This is exemplified by the study on acylthioureas mentioned earlier, illustrating the chemical's potential in combating bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Metabolism and Disposition
Understanding the metabolism and disposition of related compounds provides insights into their potential therapeutic applications. For example, the study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic pathways and the principal components circulating in plasma, indicating extensive metabolism and the roles of various metabolites (Renzulli et al., 2011).
Receptor Antagonist Applications
The selective inhibition of receptors by compounds similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride has been explored in various contexts, including the treatment of insomnia through orexin receptor antagonism. This demonstrates the compound's relevance in neuroscience and pharmacology research, particularly in understanding sleep mechanisms and developing sleep aids (Renzulli et al., 2011).
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3.ClH/c18-13-7-11(8-19)5-6-12(13)9-20-17(21)16-10-22-14-3-1-2-4-15(14)23-16;/h1-7,16H,8-10,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLGVPASUARNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

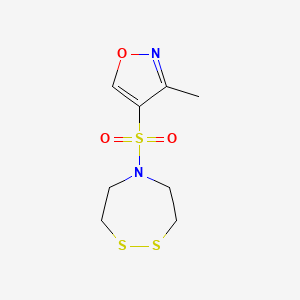

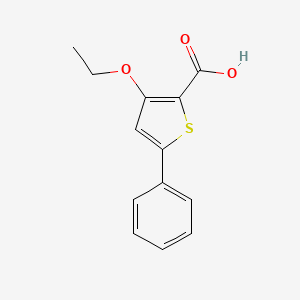
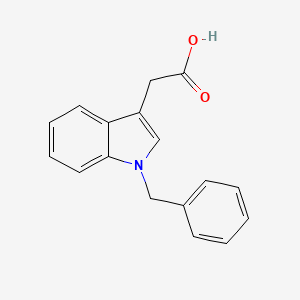
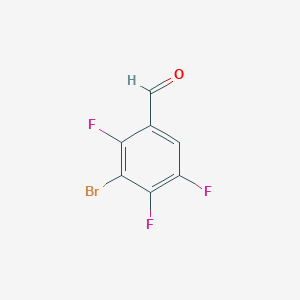
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
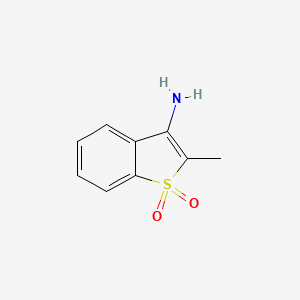
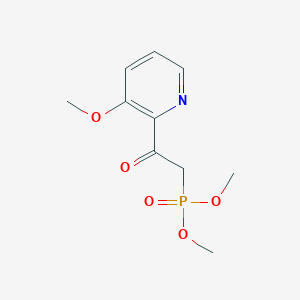

![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)
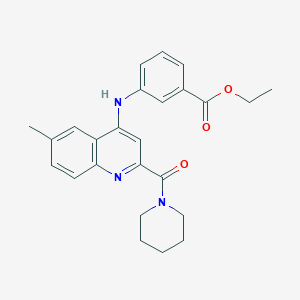


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)